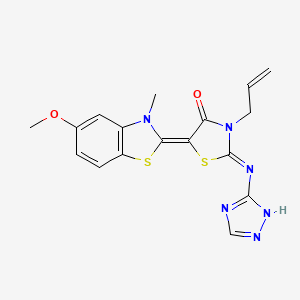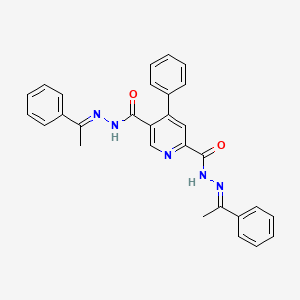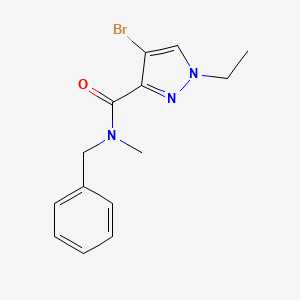![molecular formula C17H17NOS2 B5791643 N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5791643.png)
N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide, also known as CTB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTB belongs to the class of compounds called benzothiophenes, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The mechanism of action of N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways involved in inflammation and cancer. N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and physiological effects:
N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and microglia. N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide also inhibits the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide is its high purity and high yield, which makes it suitable for large-scale production. N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide is also stable under a range of conditions, making it easy to store and transport. However, one limitation of N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide. One area of interest is the development of N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide and its effects on different cell types and signaling pathways.
Synthesis Methods
The synthesis of N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide involves a series of chemical reactions that begin with the condensation of 3-cyclohexylthiophene-2-carboxylic acid and 2-mercaptobenzothiazole. The resulting intermediate is then subjected to a series of reactions, including cyclization, reduction, and amidation, to yield the final product, N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide. The synthesis of N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Scientific Research Applications
N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In particular, N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and microglia. This anti-inflammatory activity makes N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
In addition to its anti-inflammatory activity, N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide has also been shown to exhibit anti-cancer activity. Studies have demonstrated that N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide inhibits the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. This anti-cancer activity is thought to be due to the ability of N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-cyclohexylthieno[3,2-b][1]benzothiole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS2/c19-17(18-11-6-2-1-3-7-11)15-10-14-16(21-15)12-8-4-5-9-13(12)20-14/h4-5,8-11H,1-3,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPORYTMSIAVCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5791564.png)
![2-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5791576.png)
![1-(2-methoxyphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5791577.png)


![2-(2-naphthylamino)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5791604.png)




![2,3,5-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5791629.png)


